molecular formula C18H23N3O3 B2562441 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923189-11-1

4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2562441
CAS No.: 923189-11-1
M. Wt: 329.4
InChI Key: SIRNDSWQSDMHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) from cells like monocytes and macrophages. This mechanism positions it as a valuable tool for investigating cAMP-mediated signaling pathways in the context of chronic inflammatory diseases. Its primary research value lies in the study of conditions where PDE4 is a recognized therapeutic target, including asthma, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders. Preclinical research indicates that structurally related pyrrolopyrimidine-dione derivatives demonstrate efficacy in models of allergic asthma and memory impairment, suggesting its potential application in exploring the link between inflammation and cognitive function. Furthermore, due to the role of PDE4 in smooth muscle contraction and immune cell activation, this compound is highly relevant for pharmacological studies aimed at developing new anti-inflammatory therapeutics with an improved therapeutic window.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-24-13-7-5-12(6-8-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNDSWQSDMHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 923189-11-1) is a novel heterocyclic compound belonging to the pyrimidinedione class. Its structure features a pyrimidine ring with significant substitutions that may confer various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight329.4 g/mol
CAS Number923189-11-1

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anti-inflammatory properties. In a study evaluating the inhibition of cyclooxygenase-2 (COX-2), compounds similar to 4-(4-ethoxyphenyl)-6-isobutyl demonstrated potent inhibitory effects with IC₅₀ values comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . The ability to suppress COX-2 activity is crucial for developing anti-inflammatory agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to exhibit antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, polycyclic compounds derived from pyrimidine structures have shown efficacy against various cancer types by inhibiting key enzymes involved in tumor progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit serine/threonine kinases and other signaling pathways associated with cancer cell proliferation .
  • Reduction of Inflammatory Mediators : The suppression of pro-inflammatory cytokines and enzymes like iNOS and COX-2 plays a critical role in mitigating inflammation .
  • Cell Cycle Regulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, thereby preventing their proliferation .

Case Studies

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, pyrimidine derivatives showed significant reduction in inflammation compared to controls, indicating their potential as therapeutic agents for inflammatory diseases.
  • Antitumor Efficacy : A study on the impact of pyrimidine derivatives on human colorectal carcinoma cells demonstrated marked antiproliferative effects, with IC₅₀ values indicating strong cytotoxicity against these cancer cells .

Scientific Research Applications

Protein Kinase Inhibition

One of the primary mechanisms of action for this compound is its ability to inhibit protein kinases. Protein kinases play crucial roles in various cellular processes including cell growth and metabolism. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by abnormal cell proliferation such as cancer.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit anticancer properties. The compound has shown potential in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. Studies have demonstrated that modifications to the pyrrolo structure can enhance its efficacy against various cancer cell lines .

Antimicrobial Properties

Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural characteristics allow it to modulate inflammatory responses. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Hilmy et al. (2023)Synthesis and evaluation of pyrrolo derivativesReported significant anticancer activity and enzyme inhibition properties of synthesized compounds .
Giraud et al. (2023)Investigating the pharmacological effects of pyrrolopyrimidinesFound promising results in anti-inflammatory and antimicrobial assays with derivatives closely related to the target compound .
PubChem DatabaseCompilation of biological activitiesHighlighted various bioactive applications including anticancer and antimicrobial effects attributed to similar pyrrolo structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound (electron-donating) contrasts with analogs like 4-cyanophenyl (electron-withdrawing) or 4-chlorophenyl. Such differences influence electronic properties and binding interactions. For example, 4-cyanophenyl analogs show stronger elastase inhibition , while 4-hydroxyphenyl derivatives excel in α-glucosidase inhibition .
  • Position 6 Substituents : The 6-isobutyl group in the target compound may enhance steric hindrance compared to 6-benzyl (Compound A) or 6-(4-methoxybenzyl) . This could reduce off-target interactions or alter metabolic stability.
Table 2: Physicochemical Data for Selected Analogs
Compound Name Melting Point (°C) Rf Value Spectral Data (FTIR, cm⁻¹) Synthesis Yield
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione ~220 0.41 1680 (C=O), 1500 (C=C aromatic) 87%
Compound A (6-Benzyl-4-(4-Hydroxyphenyl) Derivative) Not reported Not reported Not reported
4-(4-Cyanophenyl)-1-(3-Trifluoromethylphenyl) Derivative Not reported Not reported Patent
  • Synthesis Efficiency: High yields (e.g., 87% for the 4-(2-hydroxyphenyl) analog ) suggest robustness in Biginelli-like reactions for dihydropyrimidinone synthesis. The target compound’s synthesis may follow similar protocols.
  • Thermal Stability : Melting points >200°C (e.g., ~220°C ) indicate high crystallinity, likely shared by the target compound due to its rigid bicyclic core.

Molecular Docking and Dynamic Studies

  • Compound A (6-benzyl-4-hydroxyphenyl) demonstrated strong α-glucosidase inhibition with a binding energy of -7.9 kcal/mol and RMSD of 1.7 Å in simulations . The target compound’s isobutyl group may alter hydrophobic interactions in similar binding pockets.
  • Chlorophenyl analogs (e.g., ) could exhibit distinct binding modes due to halogen bonding, a feature absent in the ethoxy-substituted target compound.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethoxyphenyl and isobutyl groups) and hydrogen bonding patterns.
  • X-ray Crystallography : For absolute structural confirmation, single-crystal diffraction can resolve bond angles and torsional strain in the pyrrolo-pyrimidine-dione core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, particularly for heteroatom content (N, O).

Q. What are the key considerations for optimizing solubility and stability in in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, and assess stability via HPLC under varying pH (e.g., phosphate buffers at pH 6–8).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability to identify decomposition thresholds.
  • Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light conditions to detect photodegradation products.

Q. How can multi-step synthesis routes be designed to minimize byproducts in the pyrrolo-pyrimidine-dione core?

  • Methodological Answer :

  • Stepwise Cyclization : Use microwave-assisted synthesis for controlled ring formation, reducing side reactions.
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps.
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization for high-purity isolates .

Advanced Research Questions

Q. How can computational methods be applied to predict reaction pathways and optimize catalytic conditions for derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C or organocatalysts) and solvent systems.
  • Feedback Loops : Integrate experimental results into computational workflows to refine predictions (e.g., ICReDD’s hybrid approach) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzyme inhibition vs. whole-cell viability assays).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systemic biases in high-throughput screening data.
  • Structure-Activity Relationship (SAR) : Corrogate discrepancies by synthesizing analogs with modified substituents (e.g., fluorophenyl vs. ethoxyphenyl) .

Q. How should reactor design be tailored for scaling up enantioselective synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time and temperature gradients to enhance enantiomeric excess (ee).
  • Mixing Efficiency : Use computational fluid dynamics (CFD) simulations to prevent hot spots in exothermic steps.
  • In-line Analytics : Implement real-time FTIR or Raman spectroscopy for rapid quality control .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or polymorphs?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Differentiate polymorphic forms by comparing experimental and simulated patterns.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and stability hierarchies.
  • Solid-State NMR : Probe hydrogen-bonding networks and π-π stacking in co-crystals .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Tools/References
Synthetic Yield Variability Statistical DOE (Design of Experiments) to isolate critical variables (e.g., temperature, catalyst loading)ICReDD’s reaction path search
Biological Activity Discrepancies Target engagement assays (SPR, ITC) to validate binding affinitiesComparative meta-analysis
Computational vs. Experimental Reactivity Calibrate DFT functionals (e.g., B3LYP vs. M06-2X) with experimental kinetics dataHybrid ML/DFT workflows

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.